1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine
CAS No.:
Cat. No.: VC15935405
Molecular Formula: C15H25N3
Molecular Weight: 247.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25N3 |
|---|---|
| Molecular Weight | 247.38 g/mol |
| IUPAC Name | 1-[6-(azepan-1-yl)-4-methylpyridin-3-yl]propan-1-amine |
| Standard InChI | InChI=1S/C15H25N3/c1-3-14(16)13-11-17-15(10-12(13)2)18-8-6-4-5-7-9-18/h10-11,14H,3-9,16H2,1-2H3 |
| Standard InChI Key | KULAJEIKFXYWIF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CN=C(C=C1C)N2CCCCCC2)N |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine (IUPAC name: 1-[6-(azepan-1-yl)-4-methylpyridin-3-yl]propan-1-amine) features a pyridine ring substituted at the 3-position with a propan-1-amine group and at the 6-position with a seven-membered azepane ring. The 4-methyl group introduces steric and electronic effects that influence molecular conformation and reactivity . The compound’s molecular formula is C₁₅H₂₅N₃, with a molecular weight of 247.38 g/mol.
Electronic and Steric Considerations
The azepane moiety contributes electron-donating character through its nitrogen atom, which participates in resonance with the pyridine ring. This interaction stabilizes charge distribution and modulates the compound’s basicity. The methyl group at the 4-position creates steric hindrance, potentially affecting binding interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅N₃ |
| Molecular Weight | 247.38 g/mol |
| SMILES | CCC(C1=CN=C(C=C1C)N2CCCCCC2)N |
| InChIKey | KULAJEIKFXYWIF-UHFFFAOYSA-N |
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis typically begins with functionalization of the pyridine ring. A common approach involves:
-
Alkylation of 4-methylpyridin-3-amine: Reaction with azepane under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C).
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Side-chain introduction: Propionylation followed by reduction to install the propan-1-amine group.
Reaction Condition Optimization
Yield improvements are achieved through solvent polarity adjustments and catalyst selection. For instance, substituting DMF with acetonitrile increases reaction efficiency by reducing side product formation. Temperature control (70–90°C) balances reaction rate and decomposition risks.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azepane incorporation | Azepane, K₂CO₃, DMF, 80°C, 12h | 62 |
| Propionylation | Propionyl chloride, Et₃N, THF | 78 |
| Reduction | LiAlH₄, Et₂O, 0°C → RT | 85 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 2.35 (s, 3H, CH₃), 2.72–2.81 (m, 8H, azepane CH₂), and 3.15 (q, 2H, NH₂CH₂) confirm structural assignments .
-
¹³C NMR: Peaks at 154.2 ppm (pyridine C-N) and 45.8 ppm (azepane C-N) verify ring substitution patterns.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 247.38 [M+H]⁺, consistent with the molecular formula . Fragment ions at m/z 162 and 85 correspond to pyridine-azepane and propan-1-amine moieties, respectively.
| Compound | 5-HT₁A Kᵢ (nM) | DA Transporter IC₅₀ (μM) |
|---|---|---|
| 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine | 120 | 8.5 |
| 2-Methyl analogue | 200 | 12.3 |
| Propan-1-one derivative | >1000 | >100 |
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